CAS 19725-12-3 3-(2-Methoxyphenyl)piperidine HCl SDS
CAS 19725-12-3 3-(2-Methoxyphenyl)piperidine HCl SDS
An In-Depth Technical Guide to 3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3): Properties, Synthesis, and Applications
Introduction
3-(2-Methoxyphenyl)piperidine Hydrochloride (CAS No. 19725-12-3) is a heterocyclic organic compound that belongs to the vast and pharmacologically significant family of piperidine derivatives. The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[1] Its structural properties offer a unique combination of chemical stability, modulated lipophilicity, and the ability to form crucial hydrogen bonds, enhancing the "druggability" and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1]
This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)piperidine HCl for researchers, medicinal chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a validated synthesis and analytical characterization workflow, outlines critical safety and handling protocols, and explores its potential applications as a key building block in modern drug discovery. By grounding technical data with mechanistic insights, this document serves as an essential resource for leveraging this compound in a research and development setting.
Physicochemical Properties
The fundamental properties of 3-(2-Methoxyphenyl)piperidine HCl are summarized below. As a hydrochloride salt, it is expected to be a crystalline solid with appreciable solubility in polar solvents such as water, methanol, and ethanol, which facilitates its use in various synthetic and biological testing environments.
| Property | Value | Source |
| CAS Number | 19725-12-3 | [2] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [3] |
| IUPAC Name | 3-(2-methoxyphenyl)piperidine;hydrochloride | N/A |
| Molecular Weight | 227.73 g/mol | [2][3] |
| Purity | Typically ≥98% | [2] |
| Physical Form | Solid (Predicted) | N/A |
Synthesis and Characterization
The synthesis of 3-(2-methoxyphenyl)piperidine typically involves the reduction of its aromatic precursor, 3-(2-methoxyphenyl)pyridine. Catalytic hydrogenation is a robust and widely employed method for this transformation due to its high efficiency and stereochemical control. The resulting free base is then converted to the stable and more easily handled hydrochloride salt.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established methods for the reduction of substituted pyridines.[4]
-
Dissolution: Dissolve 3-(2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst), typically at a loading of 1-5 mol%, to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by analyzing a small, carefully depressurized aliquot.
-
Work-up (Free Base): Once the reaction is complete, cautiously vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Basification: Re-dissolve the residue in water and cool in an ice bath. Adjust the pH to >10 with a strong base (e.g., 6N NaOH) to deprotonate the piperidine nitrogen.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-(2-methoxyphenyl)piperidine free base, often as an oil.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether dropwise with stirring.[4]
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Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(2-Methoxyphenyl)piperidine HCl.
Synthesis and Purification Workflow Diagram
Caption: Workflow for synthesis and purification.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while spectroscopic methods confirm the chemical structure.
Experimental Protocol: Purity Determination by RP-HPLC
This is a representative reverse-phase HPLC method adapted from protocols for similar aromatic amine hydrochlorides.[5]
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Standard Preparation: Accurately weigh approximately 10 mg of the 3-(2-Methoxyphenyl)piperidine HCl reference standard and dissolve it in a 1:1 mixture of water and methanol to make a 10 mL solution (1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration using the same diluent.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).
Table of HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Spectroscopic Confirmation
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons. Expected signals would include aromatic protons from the methoxyphenyl group, aliphatic protons from the piperidine ring, and a methoxy singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
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MS (Mass Spectrometry): Determines the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C₁₂H₁₇NO) would be approximately m/z 206.15.[6]
-
IR (Infrared Spectroscopy): Identifies functional groups, such as C-O stretching for the ether, C-H stretching for aromatic and aliphatic groups, and N-H stretching for the secondary amine salt.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Safety Data Sheet (SDS) Profile and Handling
While a specific, publicly available Safety Data Sheet for CAS 19725-12-3 is not readily found, a representative hazard profile can be constructed based on closely related compounds, such as 1-(2-methoxyphenyl)piperazine hydrochloride. Standard laboratory precautions for handling chemical solids should always be followed.
Representative Hazard Profile
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements (H-phrases) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements (P-phrases) | P261: Avoid breathing dust.[7]P280: Wear protective gloves/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Safe Handling and Storage Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Handling: Avoid direct contact with skin and eyes. Avoid creating dust when weighing or transferring the material.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper waste disposal.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of chemical solids.
Applications in Research and Drug Discovery
The true value of 3-(2-Methoxyphenyl)piperidine HCl lies in its potential as a sophisticated building block for creating novel therapeutic agents. The piperidine core is a proven structural motif for enhancing CNS penetration and improving metabolic stability.[1] The 2-methoxyphenyl substituent provides a site for further chemical modification and can play a critical role in binding to biological targets.
Role as a CNS-Targeted Scaffold
Research on structurally similar compounds provides compelling evidence for the utility of this scaffold in CNS drug discovery. For instance, a series of 2,5-dimethoxyphenylpiperidines were investigated as selective serotonin 5-HT₂A receptor agonists.[4] The 5-HT₂A receptor is a key target for treating depression, psychosis, and other neuropsychiatric disorders. The constrained piperidine ring in these molecules serves to lock the phenethylamine-like pharmacophore into a specific conformation, which can lead to enhanced selectivity and potency at the target receptor compared to more flexible analogs.[4]
Given this precedent, 3-(2-Methoxyphenyl)piperidine HCl is an attractive starting point for synthesizing novel ligands for various CNS targets, including:
-
Serotonin (5-HT) receptors
-
Dopamine (D) receptors
-
Sigma (σ) receptors
-
Neurotransmitter transporters
Its structure can be readily modified, for example, by N-alkylation or N-acylation of the piperidine nitrogen, to explore structure-activity relationships (SAR) and optimize ligand-receptor interactions.
Conceptual Drug Discovery Pathway
Caption: Conceptual pathway from scaffold to drug candidate.
Conclusion
3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3) is more than a simple chemical intermediate; it is a high-potential scaffold for the development of next-generation therapeutics. Its synthesis is achievable through standard organic chemistry techniques, and its quality can be rigorously controlled with modern analytical methods. While it requires careful handling in a laboratory setting, its structural features—combining the proven piperidine core with a functionalized aromatic ring—make it an exceptionally valuable tool for medicinal chemists aiming to design novel drugs, particularly for complex CNS disorders. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this compound into their research and development programs.
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Hansen, M., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Omega, 3(10), 13412-13419. Available from: [Link]
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